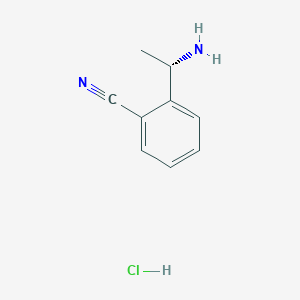
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in tetrahydrofuran, is a versatile organometallic compound widely used in various fields of scientific research. It is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound has the molecular formula C4H7BrOZn and a molecular weight of 216.4 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-ylzinc bromide can be synthesized through the reaction of tetrahydrofuran with zinc bromide. The process typically involves the use of a Grignard reagent, such as tetrahydrofuran-3-ylmagnesium bromide, which reacts with zinc bromide to form the desired organozinc compound .
Industrial Production Methods: In industrial settings, the production of tetrahydrofuran-3-ylzinc bromide involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .
化学反応の分析
Types of Reactions: Tetrahydrofuran-3-ylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with tetrahydrofuran-3-ylzinc bromide include palladium catalysts, halides, and other organometallic compounds.
Conditions: These reactions typically occur under inert atmospheres, such as nitrogen or argon, and may require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed: The major products formed from reactions involving tetrahydrofuran-3-ylzinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
Tetrahydrofuran-3-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: Tetrahydrofuran-3-ylzinc bromide is employed in the production of fine chemicals, polymers, and other industrial products.
作用機序
The mechanism by which tetrahydrofuran-3-ylzinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a Lewis acid, coordinating with nucleophiles and promoting the transfer of functional groups. This reactivity is harnessed in various synthetic applications to achieve desired chemical transformations .
類似化合物との比較
Tetrahydrofuran-2-ylzinc bromide: Similar in structure but with the zinc bromide moiety attached at a different position on the tetrahydrofuran ring.
Tetrahydrofuran-4-ylzinc bromide: Another positional isomer with distinct reactivity and applications.
Uniqueness: Tetrahydrofuran-3-ylzinc bromide is unique due to its specific reactivity and the stability provided by the tetrahydrofuran ring. This makes it particularly useful in certain synthetic applications where other isomers may not perform as effectively .
特性
IUPAC Name |
bromozinc(1+);2,3,4,5-tetrahydrofuran-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRPWLONVPMETF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC[CH-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)



![4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]](/img/structure/B6294782.png)


![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6294799.png)






